N-(2-Chloro-2-phenylethyl)benzamide CAS 68342-69-8 properties
N-(2-Chloro-2-phenylethyl)benzamide CAS 68342-69-8 properties
An In-depth Technical Guide to N-(2-Chloro-2-phenylethyl)benzamide (CAS 68342-69-8)
Executive Summary
N-(2-Chloro-2-phenylethyl)benzamide is a distinct chemical entity within the broader, pharmacologically significant class of benzamides. An extensive review of the scientific literature reveals a notable scarcity of direct experimental data for this specific compound (CAS 68342-69-8). This guide, therefore, adopts a first-principles approach, leveraging established chemical theory and robust comparative data from structurally analogous compounds. As your Senior Application Scientist, my objective is to provide a predictive and practical framework for researchers. This document outlines the compound's probable physicochemical properties, proposes a detailed and logical synthetic workflow, establishes a rigorous analytical validation strategy, and discusses its potential biological context. The central thesis is that the compound's unique feature—a reactive benzylic chloride—distinguishes it from more stable analogues and suggests specific avenues for investigation, particularly in areas where targeted alkylation is a desired mechanistic feature.
Molecular Profile and Predicted Physicochemical Properties
The structure of N-(2-Chloro-2-phenylethyl)benzamide integrates three key moieties: a stable benzamide core, a phenyl ring, and a chloro-substituted ethyl bridge. The most critical feature from a chemical reactivity and potential biological activity standpoint is the secondary benzylic chloride. Unlike a primary alkyl chloride, this group is significantly more labile and prone to nucleophilic substitution, making the molecule a potential covalent modifier.
Chemical Identity
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IUPAC Name: N-(2-Chloro-2-phenylethyl)benzamide
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CAS Number: 68342-69-8
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Molecular Formula: C₁₅H₁₄ClNO
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Molecular Weight: 259.73 g/mol
Predicted Physicochemical Data
The following properties are inferred based on the analysis of its parent compound, N-(2-phenylethyl)benzamide[1][2][3], and related chlorinated analogues. The introduction of a polar C-Cl bond is expected to slightly alter these properties compared to the parent compound.
| Property | Predicted Value / Observation | Rationale & Comparative Insight |
| Appearance | White to off-white crystalline solid | Consistent with the physical state of similar benzamide derivatives like N-(2-phenylethyl)benzamide.[1][2] |
| Melting Point | ~110-120 °C | The parent compound, N-(2-phenylethyl)benzamide, melts at 117-118 °C[1][3]. The chloro-substitution may slightly lower or alter this range. For comparison, the isomeric N-(2-Chloroethyl)benzamide melts at 101-105°C.[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, Chloroform, Ethanol, DMSO) | The hydrophobic nature of the two phenyl rings and the overall non-polar character will dominate, leading to poor aqueous solubility, a common trait for this class of compounds.[1][2] |
| Stability | Moderate. Sensitive to moisture and nucleophiles. | The benzylic chloride is susceptible to hydrolysis over time and will readily react with nucleophilic reagents. Store under inert, anhydrous conditions. |
Proposed Synthesis and Purification Workflow
A plausible synthetic route would therefore involve a multi-step process, as outlined below.
Caption: Proposed multi-step synthesis and purification workflow.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the final step of the synthesis, assuming the successful preparation of the key amine precursor.
Materials:
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2-Chloro-2-phenylethan-1-amine (1.0 eq)
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Benzoyl Chloride (1.1 eq)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
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Dissolution: Dissolve 2-chloro-2-phenylethan-1-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.
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Base Addition: Add the base (e.g., Triethylamine) to the solution and stir for 5 minutes. The base acts as a scavenger for the HCl byproduct generated during the reaction.
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Acyl Chloride Addition: Add benzoyl chloride dropwise to the stirring solution, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
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Workup:
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Quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess benzoyl chloride), and brine.
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Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-(2-Chloro-2-phenylethyl)benzamide.
Analytical Characterization and Quality Control
For a compound with limited reference data, a comprehensive and multi-faceted analytical approach is non-negotiable to ensure unambiguous structural confirmation and assess purity.[5]
Caption: Orthogonal analytical workflow for structural validation.
Predicted Spectroscopic Data
| Technique | Predicted Signature | Interpretation |
| ¹H NMR | ~8.0-7.4 ppm (m, 10H): Aromatic protons. ~6.5-7.0 ppm (d, 1H): Amide N-H proton. ~5.2 ppm (t, 1H): Benzylic proton (Ar-CH -Cl). ~3.8 ppm (m, 2H): Methylene protons (-CH₂ -NH). | The key diagnostic signal is the benzylic proton, shifted downfield due to the adjacent chlorine atom. Its coupling to the adjacent methylene protons will confirm the structure. |
| ¹³C NMR | ~167 ppm: Amide carbonyl (C=O). ~140-125 ppm: Aromatic carbons. ~60 ppm: Benzylic carbon (Ar-C H-Cl). ~45 ppm: Methylene carbon (-C H₂-NH). | The chemical shifts of the two aliphatic carbons are highly diagnostic for this specific isomer. |
| FTIR (cm⁻¹) | ~3300 cm⁻¹: N-H stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~1640 cm⁻¹: Amide I band (C=O stretch). ~1540 cm⁻¹: Amide II band (N-H bend). ~750-690 cm⁻¹: C-Cl stretch. | The presence of the strong carbonyl absorption and the N-H stretch are definitive for the benzamide core.[7] |
| Mass Spec. | [M]+• at m/z 259/261: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Key Fragments: Loss of HCl (m/z 223), cleavage yielding benzoyl cation (m/z 105). | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₅H₁₄ClNO) with high accuracy. |
Inferred Biological Activity and Research Context
While no direct biological studies exist for N-(2-Chloro-2-phenylethyl)benzamide, the benzamide scaffold is prevalent in numerous biologically active molecules with applications as antimicrobial, anti-inflammatory, and anticancer agents.[8][9]
The most compelling feature of this molecule is the reactive benzylic chloride . This functional group can act as an electrophile, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) found in protein active sites. This opens up several hypotheses for its potential biological role:
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Covalent Enzyme Inhibitor: The compound could be investigated as an irreversible or covalent inhibitor for enzyme families where such a mechanism is validated, such as certain proteases or kinases.
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Anticancer Agent: The presence of an alkylating agent is a feature of some chemotherapeutics. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, which also contains a reactive chloroethyl group, was developed as a histone deacetylase (HDAC) inhibitor with cytotoxic properties.[10]
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Chemical Probe: It could be used as a chemical probe to identify and label novel binding pockets in protein targets.
Safety, Handling, and Storage
Based on Safety Data Sheets (SDS) for structurally related benzamides and chlorinated hydrocarbons, the following precautions are strongly advised.[11][12][13]
Hazard Assessment
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Acute Toxicity: Likely harmful if swallowed or inhaled.
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Irritation: Expected to cause skin and serious eye irritation.
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Mutagenicity: Suspected of causing genetic defects. The alkylating nature of the benzylic chloride moiety warrants treating this compound as a potential mutagen until proven otherwise.
Recommended Procedures
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Engineering Controls: Handle exclusively in a certified chemical fume hood.
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Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
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Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a contained space).
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Storage and Stability
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture to prevent degradation.
References
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ChemBK. N-(2-phenylethyl)benzamide. (2024-04-09). [Link]
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MDPI. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2011-03-14). [Link]
-
MDPI. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020-03-04). [Link]
-
Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019-08-30). [Link]
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MDPI. Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. (2024-04-01). [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 3278-14-6: N-(2-phenylethyl)benzamide | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. N-(2-Chloroethyl)benzamide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 11. fishersci.com [fishersci.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. fishersci.com [fishersci.com]
